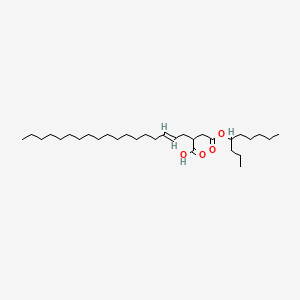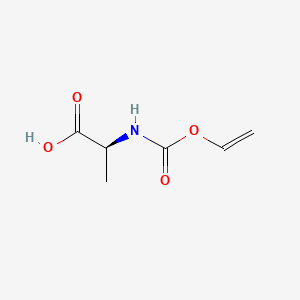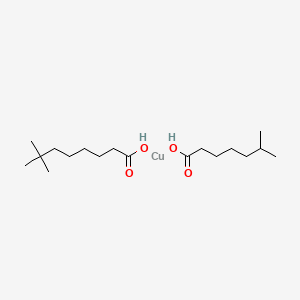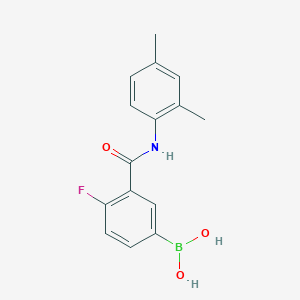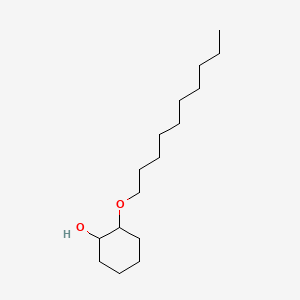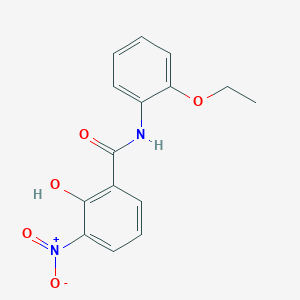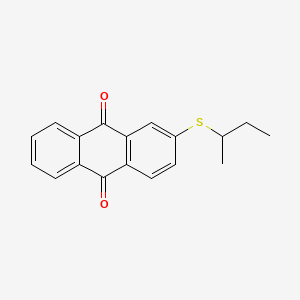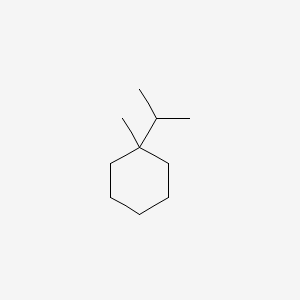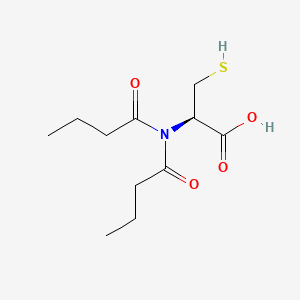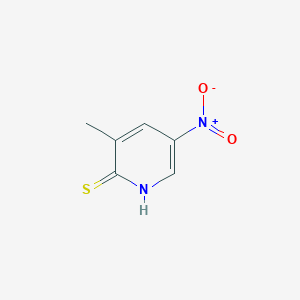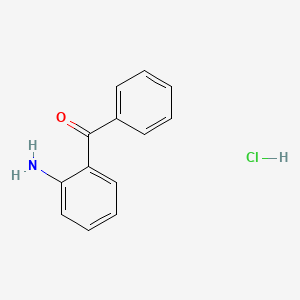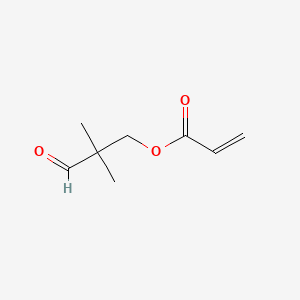
2,2-Dimethyl-3-oxopropyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-oxopropyl acrylate is an organic compound with the molecular formula C8H12O3. It is a derivative of acrylic acid and is characterized by the presence of a 2,2-dimethyl-3-oxopropyl group attached to the acrylate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-oxopropyl acrylate typically involves the esterification of acrylic acid with 2,2-dimethyl-3-oxopropanol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-3-oxopropyl acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acrylate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-oxopropyl acrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.
Materials Science: The compound is used in the development of advanced materials, including coatings and adhesives, due to its ability to form cross-linked networks.
Biomedical Applications: Research has explored its potential use in drug delivery systems and as a component in biomedical devices.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-3-oxopropyl acrylate involves its ability to undergo polymerization and form cross-linked networks. The acrylate moiety can participate in free radical polymerization, leading to the formation of high molecular weight polymers. These polymers can interact with various molecular targets and pathways, depending on their specific applications .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-3-oxopropyl methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group.
2,2-Dimethyl-3-oxopropyl butyrate: Contains a butyrate group instead of an acrylate group.
Uniqueness
2,2-Dimethyl-3-oxopropyl acrylate is unique due to its specific combination of the 2,2-dimethyl-3-oxopropyl group and the acrylate moiety. This combination imparts distinct chemical properties, such as enhanced reactivity in polymerization reactions and the ability to form stable cross-linked networks .
Propiedades
Número CAS |
69288-03-5 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
(2,2-dimethyl-3-oxopropyl) prop-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-4-7(10)11-6-8(2,3)5-9/h4-5H,1,6H2,2-3H3 |
Clave InChI |
LYHYCLGMCYPIRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC(=O)C=C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


